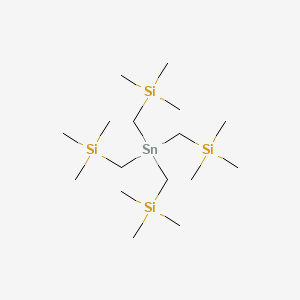
Naphthalen-1-ol;phosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-ol;phosphorous acid can be achieved through several methods. One common approach involves the reaction of naphthalen-1-ol with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. For instance, the reaction can be carried out in the presence of a rhodium catalyst at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The process may include the distillation and fractionation of petroleum or coal tar to obtain naphthalene, followed by its conversion to naphthalen-1-ol. Subsequently, naphthalen-1-ol is reacted with phosphorous acid under optimized conditions to produce the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-1-ol;phosphorous acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the phosphorous acid moiety.
Common Reagents and Conditions
Oxidation: Naphthalen-1-ol can be oxidized using reagents such as potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: The compound can undergo reduction reactions in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include naphthoquinones, reduced naphthalenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-ol;phosphorous acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of naphthalen-1-ol;phosphorous acid involves its interaction with specific molecular targets and pathways. The hydroxyl group of naphthalen-1-ol can form hydrogen bonds with biological molecules, influencing their structure and function. Phosphorous acid can act as a reducing agent, participating in redox reactions that modulate cellular processes. The combined effects of these components contribute to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Naphthalen-1-ol;phosphorous acid can be compared with other similar compounds, such as:
Naphthalene-2-ol: Another naphthol derivative with a hydroxyl group at the second carbon position, exhibiting different reactivity and biological properties.
Phosphoric acid: A related phosphorus oxoacid with different chemical properties and applications.
Naphthalene derivatives: Various substituted naphthalenes with diverse chemical and biological activities.
Eigenschaften
CAS-Nummer |
13869-17-5 |
|---|---|
Molekularformel |
C30H27O6P |
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
naphthalen-1-ol;phosphorous acid |
InChI |
InChI=1S/3C10H8O.H3O3P/c3*11-10-7-3-5-8-4-1-2-6-9(8)10;1-4(2)3/h3*1-7,11H;1-3H |
InChI-Schlüssel |
DRQXEZNRZAHGCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2O.C1=CC=C2C(=C1)C=CC=C2O.C1=CC=C2C(=C1)C=CC=C2O.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



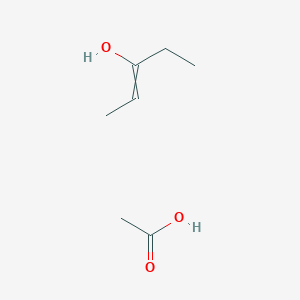
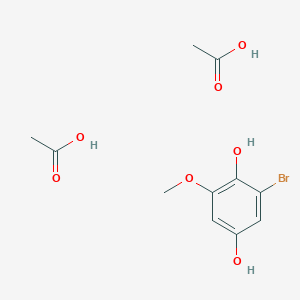
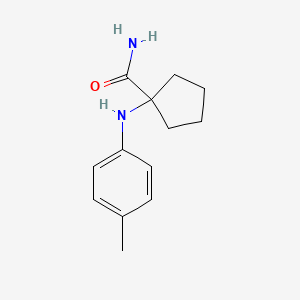
![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)

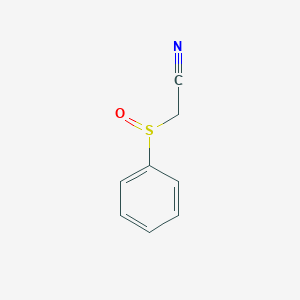
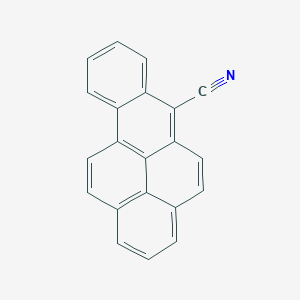
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
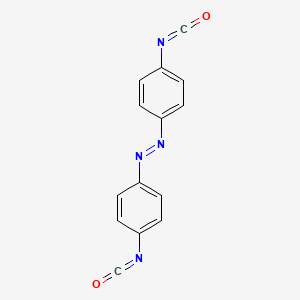
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
